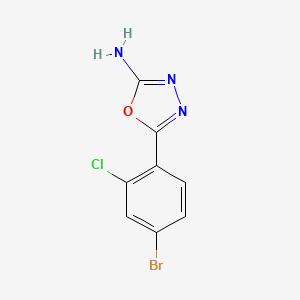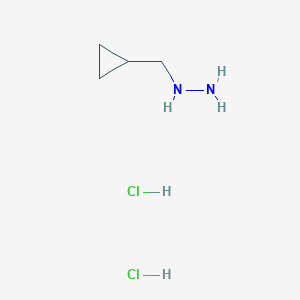
4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
4-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, also known as HMPCA, is an organic compound used in a variety of scientific research applications. HMPCA has been studied for its ability to act as a ligand, a molecule that binds to a metal center, and its potential applications in drug design, as well as its biochemical and physiological effects on living organisms.
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of pyrazole derivatives, investigating their chemical properties and potential applications. For instance, studies have explored the functionalization reactions of pyrazole derivatives, providing insights into their structural and chemical behaviors. These efforts include experimental and theoretical studies on the reactions of pyrazole compounds with various aminophenols and other derivatives, leading to the synthesis of novel compounds with potential applications in materials science and chemistry (Yıldırım & Kandemirli, 2006).
Molecular Structure Analysis
The analysis of molecular structure and hydrogen bonding patterns of pyrazole derivatives has been another area of interest. Research on the molecular conformation and hydrogen bonding of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has provided valuable insights into the complex structural arrangements and interactions within these compounds. This knowledge is crucial for understanding the properties of these compounds and their potential utility in various scientific applications (Asma et al., 2018).
Potential Applications in Dyes and Pigments
One of the notable applications of pyrazole derivatives is in the development of heterocyclic dyes. Research has been conducted on the use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component to produce carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These studies have explored the effects of substituent and heterocyclic ring types on the absorption properties of the dyes, indicating the potential of these compounds in dye and pigment industries (Tao et al., 2019).
Spectroscopic and Nonlinear Optical Properties
The spectroscopic evaluations and nonlinear optical properties of pyrazole derivatives have also been investigated, revealing the potential of these compounds in applications requiring materials with specific optical characteristics. Studies on compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have combined experimental and theoretical approaches to understand their structural, spectral, and optical properties, highlighting their potential use in optical and electronic devices (Tamer et al., 2015).
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-2-4-11(5-3-9)15-8-10(6-7-16)12(14-15)13(17)18/h2-5,8,16H,6-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLVDONHTPDNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)
![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)



